![molecular formula C14H14N6O B4254649 N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4254649.png)
N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Overview
Description
N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mechanism of Action
N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of sGC, which prevents the activation of sGC by nitric oxide (NO). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO binds to the heme group of sGC and activates the enzyme, leading to an increase in cGMP levels. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits this process by preventing the activation of sGC by NO.
Biochemical and Physiological Effects:
N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have various biochemical and physiological effects. For example, N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits the relaxation of vascular smooth muscle induced by NO, which suggests that sGC is involved in the regulation of vascular tone. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine also inhibits platelet aggregation induced by NO, which suggests that sGC is involved in the regulation of platelet function. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been shown to inhibit neurotransmitter release in the central nervous system, which suggests that sGC is involved in the regulation of neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in lab experiments is its high potency and selectivity for sGC inhibition. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to be more potent and selective than other sGC inhibitors such as methylene blue and LY83583. However, one limitation of using N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is its instability in aqueous solutions, which requires careful handling and storage.
Future Directions
There are several future directions for the research on N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and sGC. One direction is to investigate the role of sGC in other physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Another direction is to develop new sGC inhibitors with improved potency, selectivity, and stability. Finally, the development of novel drug delivery systems for N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and other sGC inhibitors may improve their therapeutic potential for various diseases.
Scientific Research Applications
N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used in various scientific research studies to investigate the role of sGC in various physiological and pathological processes. For example, N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used to study the effect of sGC on vascular smooth muscle relaxation, platelet aggregation, and neurotransmitter release. N-benzyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to investigate the role of sGC in diseases such as hypertension, heart failure, and erectile dysfunction.
properties
IUPAC Name |
6-N-benzyl-5-N-cyclopropyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-2-4-9(5-3-1)8-15-11-12(16-10-6-7-10)18-14-13(17-11)19-21-20-14/h1-5,10H,6-8H2,(H,15,17,19)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXQPWOUSAQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=NON=C3N=C2NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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